molecular formula C11H15F2N B12958175 (R)-1-(2,4-Difluorophenyl)pentan-1-amine

(R)-1-(2,4-Difluorophenyl)pentan-1-amine

Cat. No.: B12958175
M. Wt: 199.24 g/mol
InChI Key: BWGJXDWRLPCNRN-LLVKDONJSA-N
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Description

Significance of Chiral Amines as Building Blocks in Asymmetric Synthesis

Chiral amines are fundamental to the construction of a vast array of complex molecules and are integral components of over 40% of commercial pharmaceuticals. nih.gov Their importance stems from their versatility; they can act as chiral auxiliaries, resolving agents, and increasingly, as powerful organocatalysts. nih.govnih.gov

As building blocks , chiral amines are incorporated directly into the final molecular structure, providing a key stereocenter from which other chiral centers can be established. wikipedia.org The synthesis of many pharmaceuticals and natural products relies on the availability of enantiopure amines. nih.gov For example, the asymmetric synthesis of various bioactive compounds often employs methods like the reductive amination of ketones or the alkylation of chiral sulfinamides to install the crucial amine stereocenter. yale.edu

In asymmetric catalysis , chiral primary and secondary amines are central to the field of organocatalysis. wikipedia.org They can activate substrates through the formation of transient enamines or iminium ions, facilitating a wide range of enantioselective transformations such as aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.gov This mode of catalysis avoids the use of often-toxic and expensive heavy metals, aligning with the principles of green chemistry. foodb.ca The efficacy and stereoselectivity of these reactions are highly dependent on the structure of the chiral amine catalyst.

Stereochemical Importance of the (R)-Configuration within the Amine Scaffold

The absolute configuration of a chiral center is paramount in determining the biological and chemical properties of a molecule. eopcw.com In drug development, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov Therefore, the ability to selectively synthesize a single enantiomer, such as the (R)-configuration, is a critical aspect of modern medicinal chemistry.

The (R)-configuration at the stereocenter of an amine like 1-(2,4-Difluorophenyl)pentan-1-amine dictates the three-dimensional orientation of the substituents around the chiral carbon. This specific arrangement is crucial when the amine is used as a building block or a catalyst.

As a Catalyst or Ligand: In asymmetric catalysis, the chiral amine's (R)-configuration creates a specific chiral environment around the reactive center. This environment influences the trajectory of the incoming reactants, favoring the formation of one enantiomer of the product over the other. The steric and electronic properties of the groups attached to the chiral center, including the 2,4-difluorophenyl group and the pentyl chain, work in concert to achieve high levels of stereocontrol. The development of chiral ligands for transition-metal catalyzed reactions, such as asymmetric hydrogenation, often relies on the precise stereochemistry of amine-containing scaffolds to achieve high enantioselectivity. nih.gov

The synthesis of a specific stereoisomer like (R)-1-(2,4-Difluorophenyl)pentan-1-amine would typically be achieved through stereoselective methods. These can include the use of chiral auxiliaries, such as N-tert-butanesulfinamide, which can be cleaved after directing the stereochemistry of the amine formation. yale.edunih.gov Alternatively, enzymatic resolutions or asymmetric hydrogenation of a corresponding imine using a chiral catalyst can yield the desired (R)-enantiomer with high purity. nih.gov

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅F₂N-
Molecular Weight200.24 g/mol Calculated
XLogP32.8Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count3Predicted
Rotatable Bond Count5Predicted
Exact Mass200.11727Calculated

Properties are predicted using computational models as specific experimental data is not widely available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

(1R)-1-(2,4-difluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

BWGJXDWRLPCNRN-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=C(C=C1)F)F)N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

Synthetic Methodologies for R 1 2,4 Difluorophenyl Pentan 1 Amine

Retrosynthetic Analysis of the (R)-1-(2,4-Difluorophenyl)pentan-1-amine Target Molecule

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.in

Disconnection Strategies and Identification of Key Synthons for the Pentan-1-amine Backbone

The primary functional group in the target molecule, this compound, is a chiral primary amine. The most logical and common disconnection strategy for amines involves breaking the carbon-nitrogen (C-N) bond adjacent to the stereocenter. youtube.comyoutube.comyoutube.com This disconnection simplifies the target molecule into two key synthons: an electrophilic carbonyl carbon synthon and a nucleophilic amine synthon.

This C-N disconnection corresponds to the reverse of a reductive amination reaction. The synthetic equivalents for these synthons are the prochiral ketone, 1-(2,4-difluorophenyl)pentan-1-one (B13055043), and an ammonia (B1221849) source.

A further disconnection can be applied to the precursor ketone. Breaking the carbon-carbon bond between the carbonyl group and the aromatic ring is a standard disconnection for aryl ketones. This corresponds to the reverse of a Friedel-Crafts acylation reaction. This step simplifies the structure to readily available starting materials: 1,3-difluorobenzene (B1663923) and an appropriate five-carbon acylating agent, such as pentanoyl chloride.

Strategic Analysis of Chemoselectivity and Regioselectivity in Potential Synthetic Routes

The feasibility of a synthetic plan hinges on controlling selectivity in key bond-forming steps. In the proposed synthesis of this compound, both regioselectivity and chemoselectivity are critical considerations.

Regioselectivity: The primary challenge in regioselectivity arises during the Friedel-Crafts acylation of 1,3-difluorobenzene with pentanoyl chloride. The fluorine atoms are deactivating yet ortho, para-directing groups. In 1,3-difluorobenzene, the incoming electrophile (the pentanoyl acylium ion) will be directed to positions activated by the fluorine atoms. The C4 position is para to the C1-fluorine and ortho to the C3-fluorine, making it the most electronically enriched and sterically accessible site for acylation, leading to the desired 1-(2,4-difluorophenyl)pentan-1-one precursor.

Chemoselectivity: Chemoselectivity becomes paramount during the reduction step. In a reductive amination sequence, the ketone first condenses with an amine source to form a ketimine in situ. The reducing agent must then selectively reduce the C=N double bond of the imine without reducing the aromatic ring or the carbonyl group of any unreacted ketone. wikipedia.org Mild reducing agents are typically employed to achieve this selectivity. In catalytic hydrogenation methods, the choice of catalyst and conditions is crucial to ensure the selective hydrogenation of the imine moiety. nih.govdoaj.org

Enantioselective Synthesis of this compound and Related Chiral Amines

The synthesis of enantiomerically pure chiral amines is of significant interest, as these structures are prevalent in many pharmaceutical compounds. nih.govacs.org Catalytic asymmetric reduction methods provide the most direct and atom-economical pathways to establish the desired stereocenter. acs.orgrsc.org

Catalytic Asymmetric Reduction Methods

Catalytic asymmetric reduction introduces chirality by using a small amount of a chiral catalyst to convert a prochiral substrate into a single enantiomer of the product. thieme-connect.com For the synthesis of this compound, the key prochiral intermediate is either the 1-(2,4-difluorophenyl)pentan-1-one or the corresponding N-substituted ketimine.

Asymmetric hydrogenation (AH) is a powerful and "green" strategy for producing optically active amines from prochiral imines or ketones using molecular hydrogen (H₂). nih.govacs.org The reaction is catalyzed by transition-metal complexes containing chiral ligands. doaj.orgnih.gov

The most direct approach involves the asymmetric hydrogenation of the prochiral ketimine formed from 1-(2,4-difluorophenyl)pentan-1-one. nih.gov Imines, however, can be challenging substrates due to potential E/Z isomerism and instability. nih.gov Iridium-based catalysts, often featuring chiral phosphine-oxazoline (PHOX) or phosphine-amine ligands, have proven highly effective for the AH of N-alkyl and N-aryl ketimines. acs.org Ruthenium complexes with chiral diphosphine ligands like BINAP are also widely used. nih.gov

Alternatively, the synthesis can proceed via the asymmetric hydrogenation of the ketone precursor, 1-(2,4-difluorophenyl)pentan-1-one, to the corresponding chiral alcohol, (R)-1-(2,4-difluorophenyl)pentan-1-ol. nih.govacs.org This chiral alcohol can then be converted to the target amine through subsequent stereoinverting steps, such as a Mitsunobu reaction with an appropriate nitrogen nucleophile or by activation of the hydroxyl group followed by substitution.

Table 1: Representative Examples of Asymmetric Hydrogenation of Ketimines This table showcases typical results for the asymmetric hydrogenation of aryl alkyl ketimines, analogous to the intermediate for the target compound, using various catalyst systems.

CatalystSubstrate (Ar-C(=NR)-R')H₂ Pressure (atm)SolventConversion (%)Enantiomeric Excess (ee, %)Reference
Ir/(S,S)-f-BinaphaneAr = Phenyl, R' = Me, R = Me50Toluene>9990 nih.gov
[Ir(COD)Cl]₂ / (S)-f-spiroPhosAr = Naphthyl, R' = Et, R = Me80Toluene>9998 nih.gov
RuCl₂((S)-xyl-binap)((S,S)-dpen)Ar = Phenyl, R' = Me, R = H10MeOH10097 nih.gov

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to direct hydrogenation, using stable, liquid hydrogen donors like isopropanol (B130326) or formic acid instead of high-pressure hydrogen gas. thieme-connect.comacs.org This method is renowned for its operational simplicity and high enantioselectivity. researchgate.net

The catalysts for ATH are typically ruthenium, rhodium, or iridium complexes with chiral ligands. A widely successful class of catalysts for the ATH of ketones and imines are the Noyori-type catalysts, such as RuCl(S,S)-TsDPEN, where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. nih.gov These catalysts efficiently reduce prochiral ketones to chiral alcohols or prochiral imines to chiral amines with excellent enantioselectivity. bohrium.com The reduction of 1-(2,4-difluorophenyl)pentan-1-one using a chiral Ru-TsDPEN catalyst in a hydrogen-donor solvent would yield the chiral alcohol, which can then be converted to the amine. More directly, the ATH of the corresponding imine provides a straightforward route to the target chiral amine. rsc.orgthieme-connect.com

Table 2: Representative Examples of Asymmetric Transfer Hydrogenation This table illustrates the effectiveness of ATH for ketones and imines similar to the precursors of the target molecule.

Catalyst PrecursorSubstrateH-DonorBaseConversion (%)Enantiomeric Excess (ee, %)Reference
RuCl(S,S)-TsDPENAcetophenoneHCOOH/Et₃N-9598 nih.gov
[RhCp*Cl₂]₂ / (S,S)-TsDPENPhenyl methyl ketimine2-PropanolKOH9895 thieme-connect.com
Co(III)-Im-NHC complexAcetophenone2-PropanolKOH>99N/A (racemic catalyst) acs.org
Biocatalytic Approaches Utilizing Imine Reductases and Reductive Aminases

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.govnih.gov Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netacs.orgrsc.org These NAD(P)H-dependent enzymes catalyze the enantioselective reduction of imines, which can be formed in situ from a ketone and an amine donor. acs.orgrsc.org

For the synthesis of this compound, the corresponding prochiral ketone, 1-(2,4-difluorophenyl)pentan-1-one, would serve as the starting material. A reductive aminase (RedAm) can catalyze both the formation of the imine with an amine donor (like ammonia) and its subsequent stereoselective reduction to the target (R)-amine. acs.org Alternatively, an imine reductase (IRED) can reduce a pre-formed imine or an imine formed spontaneously in solution. researchgate.net The stereochemical outcome—whether the (R)- or (S)-enantiomer is produced—is determined by the specific enzyme selected from extensive libraries. researchgate.net The process often incorporates a cofactor recycling system, such as one using formate (B1220265) dehydrogenase (FDH), to regenerate the consumed NADPH, enhancing the atom economy of the transformation. nih.gov

Table 1: Overview of Biocatalytic Enzymes for Chiral Amine Synthesis

Enzyme ClassPrecursorReaction TypeKey Features
Imine Reductase (IRED)Ketone/Imine + AmineAsymmetric Reductive AminationHigh enantioselectivity; broad substrate scope for cyclic imines; requires cofactor recycling. acs.orgresearchgate.net
Reductive Aminase (RedAm)Ketone + AmineOne-pot Reductive AminationCatalyzes both imine formation and reduction; provides access to primary, secondary, and tertiary amines. researchgate.netacs.org
Transaminase (TA)Ketone + Amino DonorAsymmetric TransaminationExcellent enantioselectivity; equilibrium can be unfavorable, often requiring strategies for by-product removal. researchgate.netmdpi.com
Amine Dehydrogenase (AmDH)Ketone + AmmoniaReductive AminationUtilizes ammonia as the amine donor to produce primary amines; mechanistically similar to IREDs. nih.govacs.org

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent chemical reaction in a diastereoselective manner. wikipedia.org After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a reliable method for producing acyclic molecules with defined stereochemistry. nih.gov

In the context of synthesizing this compound, a common approach involves the use of auxiliaries like pseudoephedrine or Evans oxazolidinones. wikipedia.orgharvard.edu For instance, an acyl derivative can be prepared by coupling an appropriate carboxylic acid with a chiral auxiliary like pseudoephenamine. harvard.edu The α-proton of this amide can be removed by a base to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, with the bulky groups of the auxiliary directing the approach of the electrophile to one face of the enolate, thereby creating a new stereocenter with high diastereoselectivity. wikipedia.orgharvard.edu Subsequent cleavage of the amide bond, for example through hydrolysis or reduction, removes the auxiliary and yields the enantiomerically enriched product. harvard.edu

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationProduct Type after CleavageKey Features
Evans OxazolidinonesAsymmetric alkylation, aldol (B89426) reactionsCarboxylic acids, alcohols, aldehydesHigh diastereoselectivity; well-established procedures for attachment and removal. nih.gov
Pseudoephedrine/PseudoephenamineAsymmetric alkylationCarboxylic acids, ketones, alcoholsForms crystalline amides; high diastereoselectivity; products obtained in high yield. wikipedia.orgharvard.edu
CamphorsultamAsymmetric alkylation, Diels-Alder reactionsVarious functional groupsProvides excellent stereocontrol; robust and crystalline.
(S)- or (R)-1-PhenylethylamineResolution, imine formationChiral aminesUsed both for resolution via diastereomeric salts and as a synthetic precursor for diastereoselective additions. libretexts.org

Organocatalytic Asymmetric Transformations

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric reactions, avoiding the use of metal-based catalysts. nih.gov Primary amine catalysts, derived from natural sources like Cinchona alkaloids or amino acids, have proven to be versatile and powerful in a range of enantioselective transformations. capes.gov.brrsc.orgcolab.ws

The synthesis of this compound via organocatalysis could involve the asymmetric reduction of the corresponding N-substituted imine. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are effective catalysts for the reduction of imines using a hydride source like a Hantzsch ester. The catalyst activates the imine by protonation, forming a chiral ion pair that guides the hydride transfer to one enantiotopic face of the C=N bond, leading to the formation of the amine with high enantioselectivity. Another strategy is the asymmetric allylation of imines, which can be catalyzed by chiral disulfonimides, to produce chiral homoallylic amines. beilstein-journals.org

Table 3: Selected Organocatalytic Methods for Chiral Amine Synthesis

Catalyst TypeReactionSubstrateKey Advantage
Chiral Phosphoric Acid (CPA)Asymmetric reduction, Mannich reactionIminesHigh enantioselectivity; mild conditions; functional group tolerance.
Chiral Primary Amines/ThioureasMichael addition, Mannich reactionAldehydes, nitroolefinsForms enamine/iminium intermediates; bifunctional catalysts offer enhanced control. nih.gov
DisulfonimidesHosomi-Sakurai allylationIn situ-formed iminesDirect synthesis of protected homoallylic amines. beilstein-journals.org
Cinchona Alkaloid DerivativesVarious additions to iminesImines, ketonesReadily available; tunable catalytic activity. capes.gov.br

Stereoselective Formation of C-N Bonds via Alkylation and Arylation Reactions

The direct, stereoselective formation of carbon-nitrogen bonds is a highly efficient route to chiral amines. Recent advances in transition metal catalysis have enabled methods such as the enantioselective hydroalkylation of enamides and the alkylation of imines. chemrxiv.orgrsc.org

A nickel-catalyzed hydroalkylation method can be used to synthesize a wide array of chiral alkyl amines from enamides and alkyl halides with high regio- and enantioselectivity. chemrxiv.orgbohrium.com This approach is notable for its mild reaction conditions and tolerance of various functional groups. chemrxiv.org For the target molecule, this could involve the coupling of an enamide derived from 1-(2,4-difluorophenyl)ethanone with an appropriate alkyl halide. Another powerful technique is the diastereoselective alkylation of imines derived from chiral amines, where the stereocontrol is induced by a heteroatom on the aldehyde precursor or by the chiral amine itself. rsc.orgresearchgate.net

Table 4: Catalytic Systems for Stereoselective C-N Bond Formation

Catalytic SystemReaction TypeSubstratesStereocontrol
Nickel/Chiral LigandHydroalkylationEnamides + Alkyl HalidesHigh enantioselectivity; avoids sensitive organometallic reagents. chemrxiv.org
Rhodium/Chiral Phosphine (B1218219) LigandAsymmetric HydrogenationEnamines/IminesHigh enantioselectivity for a wide range of substrates. acs.org
TriethylboraneAlkylative AminationAldehydes + AminesOne-pot procedure for non-activated imines. rsc.orgresearchgate.net
Iridium/Chiral LigandAsymmetric HydrogenationN-Alkyl IminesEffective for synthesizing N-alkylated chiral amines. acs.org

Mitsunobu Reaction in the Context of Chiral Amine Inversion or Derivatization

The Mitsunobu reaction is a versatile and widely used method for the stereospecific inversion of a secondary alcohol's configuration. nih.govorganic-chemistry.org The reaction proceeds via an S_N2 mechanism, which ensures a clean inversion of the stereocenter. organic-chemistry.orgatlanchimpharma.com This makes it an invaluable tool for accessing a specific enantiomer of an amine from its opposite alcohol precursor.

Table 5: Mitsunobu Reaction Parameters for Amine Synthesis

ReagentsNitrogen NucleophileIntermediate ProductKey Features
PPh₃, DEAD/DIADPhthalimideN-AlkylphthalimideGabriel synthesis precursor; reliable and well-established. organic-chemistry.org
PPh₃, DEAD/DIADHydrazoic Acid (HN₃)Alkyl AzideAzide is cleanly reduced to the amine (e.g., via Staudinger reaction or hydrogenation). organic-chemistry.org
PPh₃, DEAD/DIADSulfonamides (e.g., Ts-NH₂)N-AlkylsulfonamideSulfonamide group can be removed under specific conditions. nih.gov
NHP-Butane, ADDPPrimary/Secondary AminesTertiary/Secondary AminesNewer protocols extend the reaction to less acidic amine nucleophiles. researchgate.netacs.org

Chiral Resolution Techniques for Enantiopure this compound

Chiral resolution is a classical and still widely practiced method for separating a racemic mixture into its constituent enantiomers. wikipedia.org While this approach results in a theoretical maximum yield of 50% for the desired enantiomer (unless the undesired enantiomer is racemized and recycled), it is often a practical and scalable strategy. wikipedia.org

Classical Diastereomeric Salt Formation and Crystallization

The most common method of chiral resolution relies on the formation of diastereomeric salts. wikipedia.org A racemic amine, such as (R,S)-1-(2,4-Difluorophenyl)pentan-1-amine, is treated with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This acid-base reaction produces a pair of diastereomeric salts. libretexts.org

These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system. libretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate from the solution while the more soluble one remains dissolved. nih.gov The solid salt is then isolated by filtration. Finally, the resolved amine is liberated from the chiral resolving agent by treatment with a base. Common chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. libretexts.orgwikipedia.org The success of this method depends on finding a suitable combination of resolving agent and solvent that provides a significant difference in the solubilities of the two diastereomeric salts. wikipedia.org

Table 6: Common Chiral Resolving Agents for Amines

Resolving AgentTypeTypical Application
Tartaric AcidChiral Dicarboxylic AcidFormation of diastereomeric salts with basic amines. wikipedia.org
Mandelic AcidChiral α-Hydroxy AcidUsed to resolve racemic alcohols and amines. wikipedia.org
Camphorsulfonic AcidChiral Sulfonic AcidStrong acid for forming salts with weakly basic amines. wikipedia.org
(-)-QuinineChiral Base/AlkaloidUsed to resolve acidic compounds, but can also form salts with acidic resolving agents to resolve amines. nih.gov
(S)-1-PhenylethylamineChiral AmineUsed to resolve chiral carboxylic acids. libretexts.org
Selection Criteria for Chiral Resolving Agents

The classical method for separating enantiomers is through diastereomeric salt resolution. This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These salts, having different physical properties, can then be separated by methods such as fractional crystallization. libretexts.orgwikipedia.org The success of this method is highly dependent on the careful selection of the resolving agent.

Key criteria for selecting a suitable chiral resolving agent for a primary amine like 1-(2,4-Difluorophenyl)pentan-1-amine include:

Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the intended scale of the synthesis. libretexts.org Naturally occurring chiral acids like tartaric acid and its derivatives are popular choices due to their low cost. libretexts.org

Salt Formation: The agent must efficiently form a stable, crystalline salt with the amine. The interaction is typically an acid-base reaction. wikipedia.org

Separation Efficiency: The resulting diastereomeric salts must have significantly different solubilities in a chosen solvent system to allow for effective separation by crystallization. nih.govrsc.org Predicting this solubility difference is challenging, often requiring empirical screening of various agents and solvents. wikipedia.org

Recoverability: After separation, the chiral resolving agent should be easily recoverable for reuse, and the desired amine enantiomer must be readily liberated from the diastereomeric salt, usually by treatment with a base. libretexts.orglibretexts.org

A screening process is typically employed where the racemic amine is tested against a variety of chiral acids in different solvents to identify the optimal conditions for resolution. wikipedia.orgnih.gov

Table 1: Common Chiral Resolving Agents for Racemic Bases

Resolving Agent Type Common Application
(+)-Tartaric Acid Chiral Acid Widely used for resolving racemic bases. libretexts.org
(-)-Mandelic Acid Chiral Acid Used for the resolution of various amines. libretexts.orgnih.gov
(+)-Camphor-10-sulfonic acid Chiral Acid Effective for resolving racemic amines. libretexts.org
Brucine Chiral Base Used for resolving racemic acids, but demonstrates the principle. libretexts.orglibretexts.org
Quinine Chiral Base Another example of a naturally occurring resolving agent. libretexts.orglibretexts.org

Chromatographic Chiral Separation Methodologies

Chiral chromatography offers a powerful alternative to classical resolution for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For a compound like 1-(2,4-Difluorophenyl)pentan-1-amine, high-performance liquid chromatography (HPLC) with a chiral column would be a primary method to investigate. The selection of the appropriate CSP is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad recognition capabilities for a variety of chiral compounds.

The separation mechanism often involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector on the stationary phase. The structure of the analyte, including the presence of the difluorophenyl ring and the primary amine group, would guide the selection of the CSP and the mobile phase conditions.

Method development in chiral HPLC involves screening different chiral columns and mobile phases (in normal-phase, reversed-phase, or polar organic modes) to optimize selectivity and resolution between the enantiomers. nih.gov While specific application notes for this compound are not prevalent, the general principles of chiral chromatography for separating novel triazole compounds have been demonstrated, highlighting the importance of the solute's structure on enantioselectivity. nih.gov

Table 2: Factors Influencing Chromatographic Chiral Separation

Parameter Description Impact on Separation
Chiral Stationary Phase (CSP) The type of chiral selector coated or bonded to the support material (e.g., polysaccharide, Pirkle-type). Primary determinant of enantioselectivity. Different CSPs offer different chiral recognition mechanisms.
Mobile Phase Composition The solvent or mixture of solvents used to carry the analyte through the column. Affects retention times and can significantly influence selectivity and resolution. Modifiers can enhance interactions.
Temperature The operating temperature of the column. Can alter the thermodynamics of the chiral recognition process, thereby affecting selectivity and efficiency.

| Flow Rate | The speed at which the mobile phase passes through the column. | Influences analysis time and band broadening, which affects resolution. |

Kinetic Resolution Strategies for Amine Enantiomers

Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (which remains as unreacted starting material). wikipedia.org

For primary amines, enzymatic kinetic resolution is a well-established and powerful strategy. Enzymes like lipases can catalyze the stereoselective acylation of one enantiomer of the amine, leaving the other enantiomer unreacted and thus enriched. For example, subtilisin has been used in a continuous-flow reactor to resolve racemic amines via stereoselective aminolysis.

A key aspect of kinetic resolution is the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer (s = k_fast / k_slow). A high selectivity factor is necessary to achieve high enantiomeric excess (ee) for both the product and the remaining starting material. A significant drawback of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. princeton.edu

Table 3: Examples of Enzymatic Kinetic Resolution of Amines

Enzyme Racemic Amine Example Reaction Type Result Reference
Lipase PS-C “Amano” II 1-phenyl-2-chloroethanol Acetylation >99% ee, 96% yield (DKR) wikipedia.org
Subtilisin Racemic 1-(1-naphthyl)ethylamine Aminolysis >90% optical purity of the unreacted (R)-amine

Integrated Resolution-Racemization-Recycle (R3) Processes

To overcome the 50% yield limitation of classical and kinetic resolution, processes that integrate a racemization step for the unwanted enantiomer have been developed. These are often referred to as Resolution-Racemization-Recycle (R3) processes.

In a typical R3 setup for a chiral amine, the initial resolution step (e.g., diastereomeric salt crystallization) separates the desired enantiomer. The unwanted enantiomer, which remains in the mother liquor, is then subjected to a racemization process. This converts the single unwanted enantiomer back into a racemic mixture. This newly racemized material can then be recycled back into the resolution step, theoretically allowing for a 100% conversion of the starting racemic material into the desired enantiomer.

Stereochemical Analysis and Spectroscopic Characterization of R 1 2,4 Difluorophenyl Pentan 1 Amine

Determination of Absolute Stereochemical Configuration

The assignment of the absolute configuration of a chiral center is a critical step in the characterization of an enantiomerically pure compound. For (R)-1-(2,4-Difluorophenyl)pentan-1-amine, several chiroptical and crystallographic methods can be employed to unambiguously determine the (R) configuration at the stereogenic carbon atom.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.gov The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration in solution. nih.govyoutube.com The standard protocol for assigning the absolute configuration using VCD involves a comparison between the experimentally measured spectrum and a theoretically predicted spectrum. nih.govschrodinger.com

For this compound, the process would involve:

Experimental Measurement: An experimental VCD spectrum of the enantiopure sample would be recorded in a suitable deuterated solvent, such as CDCl₃, to minimize solvent interference. schrodinger.com

Computational Modeling: The 3D structure of the (R)-enantiomer would be modeled, and its VCD spectrum would be calculated using ab initio methods, typically Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*). nih.gov

Spectral Comparison: The experimental spectrum would be compared to the calculated spectrum of the (R)-enantiomer. A good agreement in the sign and relative intensity of the VCD bands confirms the absolute configuration. nih.gov If the experimental spectrum is the mirror image of the calculated one, the absolute configuration would be assigned as (S).

Key vibrational modes expected to show significant VCD signals would include C-H stretching and bending modes of the pentyl chain and the chiral center, as well as vibrations associated with the difluorophenyl ring.

Table 1: Hypothetical VCD Data for this compound

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) for (R)Vibrational Assignment
2960+2.5+2.8Asymmetric CH₃ stretch
2875+1.8+2.1Symmetric CH₃ stretch
1610-3.2-3.5Aromatic C=C stretch
1505+4.1+4.5Aromatic C=C stretch
1280-5.6-6.0C-F stretch
1140+6.3+6.8C-N stretch / CH bend

Note: This data is hypothetical and for illustrative purposes.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of circularly polarized ultraviolet (UV) light. rsc.org It is particularly useful for molecules containing chromophores, such as the 2,4-difluorophenyl group in the target molecule. The aromatic ring gives rise to electronic transitions (e.g., π → π*) that are sensitive to the chiral environment. rsc.org

The ECD spectrum, like the VCD spectrum, provides a unique signature for a specific enantiomer. The sign of the Cotton effects in the ECD spectrum can be related to the absolute configuration of the molecule. The analysis involves comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations. rsc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. youtube.com ORD and ECD are closely related phenomena, and one can be calculated from the other. An ORD spectrum shows a characteristic curve, known as a Cotton effect curve, in the region of an absorption band. youtube.com A positive Cotton effect corresponds to a peak followed by a trough at lower wavelengths, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. For this compound, the aromatic chromophore would be expected to produce a distinct Cotton effect, allowing for the determination of its absolute configuration.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govcellstructureatlas.org This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com The analysis provides a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov

To determine the absolute configuration of this compound, a suitable single crystal of the compound (or a salt thereof) would need to be grown. mdpi.combenthamopen.com The analysis of the diffraction data, particularly through the use of anomalous dispersion effects, allows for the unambiguous assignment of the absolute stereochemistry. nih.gov The result is a three-dimensional model of the molecule in the solid state, providing precise bond lengths, bond angles, and torsion angles.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.89
b (Å)12.45
c (Å)18.21
Volume (ų)1335.6
Z4
Flack Parameter0.02(3)

Note: This data is hypothetical and for illustrative purposes. A Flack parameter close to zero for the given enantiomer confirms the absolute configuration.

Conformational Analysis of this compound in Solution and Gaseous Phases

The conformational landscape of this compound is primarily defined by the rotation around the C-C bonds of the pentyl chain and the C-N bond. The presence of the bulky 2,4-difluorophenyl group and the amine group introduces steric and electronic effects that influence the stability of different rotamers.

In the gas phase and in non-polar solvents, intramolecular interactions such as steric hindrance and dipole-dipole interactions are the dominant factors determining conformational preference. nih.gov For the pentyl chain, staggered conformations (anti and gauche) are generally more stable than eclipsed conformations. The interaction between the large difluorophenyl group and the pentyl chain will likely favor conformations that minimize steric clash.

Computational chemistry methods, such as DFT, are invaluable for exploring the potential energy surface of the molecule. nih.gov By systematically rotating key dihedral angles and calculating the corresponding energies, a set of stable conformers can be identified. The relative energies of these conformers allow for the prediction of their population distribution at a given temperature. Fluorine substitution is known to significantly impact conformational profiles through effects like hyperconjugation and dipole alignment. nih.gov

Table 3: Hypothetical Relative Energies of Major Rotamers for this compound

RotamerDihedral Angle (C(aryl)-C(chiral)-C(alkyl)-C(alkyl))Relative Energy (kcal/mol)Predicted Population (%)
1 (Anti)~180°0.0065
2 (Gauche 1)~60°0.8518
3 (Gauche 2)~-60°0.9517

Note: This data is hypothetical and for illustrative purposes. It represents a simplified model focusing on the rotation around the bond adjacent to the chiral center.

In solution, the conformational equilibrium can be influenced by the solvent. Polar solvents can stabilize conformers with larger dipole moments, potentially altering the population distribution observed in the gas phase. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable information about the predominant conformations in solution. nih.govmdpi.com

Analysis of Intramolecular Interactions and Stereoelectronic Effects (e.g., Gauche, Syn-Pentane Interactions)

The three-dimensional structure and conformational preferences of this compound are dictated by a complex interplay of intramolecular interactions and stereoelectronic effects. The flexible n-butyl group attached to the chiral center introduces several possible conformations, the relative energies of which are influenced by steric and electronic factors.

Gauche Interactions: Rotation around the carbon-carbon single bonds of the pentyl chain gives rise to different staggered conformations, primarily the lower-energy anti-conformation and the higher-energy gauche conformation. A gauche interaction occurs when two substituents on adjacent carbons have a dihedral angle of approximately 60°. chemistrysteps.comfiveable.me In the context of the subject amine, gauche interactions within the butyl fragment (e.g., between the C1-Aryl/NH2 group and the C3-ethyl group when viewed down the C1-C2 bond, or between the C2- and C4- carbons) introduce steric strain, destabilizing the conformation compared to an anti-arrangement where the groups are 180° apart. fiveable.me The energetically preferred conformations will seek to minimize the number and severity of these gauche interactions.

Syn-Pentane Interactions: A particularly destabilizing steric clash, known as a syn-pentane interaction, occurs when two terminal groups in a five-atom chain are forced into close proximity, resulting in significant van der Waals repulsion. wikipedia.orgchemeurope.comlibretexts.org For this compound, specific conformations that bring the 2,4-difluorophenyl group or the amino group into a syn-arrangement with the terminal methyl group of the pentyl chain are energetically unfavorable. wikipedia.orglibretexts.org For instance, a gauche-gauche conformation sequence along the C1-C2 and C2-C3 bonds could lead to such a high-energy interaction. Therefore, the molecule will predominantly adopt an extended, zigzag-like conformation for its alkyl chain to avoid this severe steric hindrance, which can have an energetic cost of approximately 3.6 kcal/mol. libretexts.org

Stereoelectronic Effects: Beyond purely steric considerations, stereoelectronic effects, which involve stabilizing orbital interactions, play a crucial role. baranlab.orgwikipedia.org Hyperconjugation is a key stabilizing phenomenon where electron density from a filled bonding orbital (e.g., a σ C-H or σ C-C orbital) is donated into an adjacent empty antibonding orbital (e.g., a σ* C-C or σ* C-N orbital). This interaction is maximized when the orbitals are anti-periplanar (180° dihedral angle). baranlab.org In this compound, these hyperconjugative interactions contribute to the preference for staggered conformations over eclipsed ones. The alignment of the C-H and C-C bonds of the pentyl chain, as well as the orientation of the amino and difluorophenyl groups relative to the chiral center, are influenced by the drive to maximize these favorable orbital overlaps. The gauche effect, where a conformation with adjacent electronegative groups is unexpectedly stable, is a specific type of stereoelectronic effect, though in this molecule, steric repulsion from the bulky aryl group likely dominates. wikipedia.org

The final conformational equilibrium is a balance between minimizing destabilizing steric interactions (gauche, syn-pentane) and maximizing stabilizing stereoelectronic effects (hyperconjugation).

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and the determination of stereochemical integrity of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and purity.

Structural Elucidation: The ¹H NMR spectrum would confirm the presence of all proton environments, from the distinct signals of the aromatic protons—split by both H-H and H-F couplings—to the aliphatic protons of the pentyl chain and the characteristic benzylic proton adjacent to the amine and aryl groups. The ¹³C NMR spectrum would show discrete signals for each carbon atom, with the carbon atoms of the difluorophenyl ring exhibiting splitting due to C-F coupling. The ¹⁹F NMR spectrum is particularly informative, expected to show two separate resonances for the two non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data for this compound Note: Data are predicted based on standard chemical shift values and coupling patterns. Actual values may vary based on solvent and experimental conditions.

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H NMRAr-H (H3, H5, H6)6.8 - 7.5m-
CH-NH₂~4.1t~7.0
NH₂~1.5 - 2.5s (broad)-
CH₂ (α to CH-N)~1.6 - 1.8m-
(CH₂)₂~1.2 - 1.4m-
CH₃~0.9t~7.2
¹³C NMRAr-C (C-F, C2 & C4)158 - 164ddJ_CF ≈ 240-250, J_CCF ≈ 12-15
Ar-C (C1)~128 - 132ddJ_CCF ≈ 10-14
Ar-C (C3, C5, C6)104 - 130m-
CH-NH₂~55s-
CH₂ (α to CH-N)~38s-
CH₂~28s-
CH₃~14s-
¹⁹F NMRAr-F (C2)~ -110 to -115m-
Ar-F (C4)~ -105 to -110m-

Stereochemical Purity Assessment: In a standard achiral NMR solvent, the (R)- and (S)-enantiomers are indistinguishable. To assess the enantiomeric excess (e.e.), a chiral environment must be introduced to induce diastereomeric interactions. This is typically achieved in two ways:

Chiral Derivatizing Agents (CDAs): The primary amine can be reacted with a chiral reagent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a stable mixture of diastereomeric amides. wikipedia.org These diastereomers have different chemical and physical properties and will exhibit distinct and well-resolved signals in the NMR spectrum (particularly in ¹⁹F NMR due to the -CF₃ group), allowing for direct integration to determine the enantiomeric ratio. wikipedia.orgrsc.org

Chiral Solvating Agents (CSAs): A chiral solvating agent, like (S)-BINOL, can be added directly to the NMR tube containing the amine. nih.gov This forms transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding. nih.govnih.gov The rapid equilibrium between the free and complexed states results in observable chemical shift differences (anisochrony) between the signals of the (R)- and (S)-enantiomers, which can be integrated to calculate the e.e. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The spectrum is expected to be dominated by several key absorptions. As a primary amine, two distinct N-H stretching bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comrockymountainlabs.com The presence of both aliphatic and aromatic C-H bonds will result in stretching vibrations just above and below 3000 cm⁻¹. The aromatic ring will produce C=C stretching absorptions in the 1500-1620 cm⁻¹ range. One of the most prominent features will be the strong C-F stretching bands, typically found in the 1100-1300 cm⁻¹ region.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine3300 - 3500 (two bands)Medium
C-H Stretch (aromatic)Aryl Ring3010 - 3100Medium to Weak
C-H Stretch (aliphatic)Pentyl Group2850 - 2960Medium to Strong
N-H Bend (scissoring)Primary Amine1580 - 1650Medium to Strong
C=C Stretch (aromatic)Aryl Ring1500 - 1620Medium
C-N Stretch (aromatic-aliphatic)Aryl-C-N1250 - 1350Medium to Strong
C-F StretchAryl-Fluoride1100 - 1300Strong
N-H WagPrimary Amine665 - 910Broad, Strong

Computational Chemistry and Theoretical Investigations of R 1 2,4 Difluorophenyl Pentan 1 Amine

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations provide a powerful lens for exploring the fundamental characteristics of a molecule at the electronic level. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can predict a wide array of molecular properties, offering a detailed picture of the molecule's three-dimensional structure and electronic landscape.

Density Functional Theory (DFT) and Hartree-Fock (HF) Studies on Optimized Geometries

The initial step in any computational investigation is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Both Hartree-Fock (HF), an ab initio method, and Density Functional Theory (DFT), which incorporates electron correlation, are employed for this purpose. nih.govnih.gov Calculations, typically using a basis set like 6-311++G(d,p), can elucidate key structural parameters.

Table 1: Selected Optimized Geometrical Parameters for (R)-1-(2,4-Difluorophenyl)pentan-1-amine Calculated at the B3LYP/6-311++G(d,p) level.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C(ar)-C(ar) 1.39
C(ar)-F 1.35
C(ar)-C1 1.51
C1-N 1.46
C1-H 1.10
N-H 1.02
C-C (alkyl) 1.54
**Bond Angles (°) ** C(ar)-C(ar)-F 118.5
C(ar)-C1-N 110.5
H-N-H 107.0
C1-N-H 111.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In this compound, the HOMO is primarily localized on the nitrogen atom of the amine group, owing to its lone pair of electrons. The LUMO, conversely, is distributed across the π-system of the 2,4-difluorophenyl ring, a consequence of the electron-withdrawing nature of the fluorine atoms. The calculated energy gap provides a quantitative measure of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies Calculated at the B3LYP/6-311++G(d,p) level.

Parameter Energy (eV)
HOMO -6.15
LUMO -0.25
Energy Gap (ΔE) 5.90

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. The MEP is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are attractive to nucleophiles.

For this compound, the MEP surface clearly shows the most negative potential localized around the two highly electronegative fluorine atoms and, to a lesser extent, the nitrogen atom. The most positive potential is found on the hydrogen atoms of the amine group, making them the primary sites for hydrogen bonding interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept. This method is exceptionally useful for quantitatively describing the stabilizing effects of electron delocalization, such as hyperconjugation and intramolecular charge transfer. The analysis involves examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy (E(2)).

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions from NBO Analysis

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (1) N π* (C_ar-C_ar) 4.85
σ (C1-H) σ* (C_ar-C1) 2.50
σ (C2-C3) σ* (C1-N) 1.95
σ (C_ar-F) σ* (C_ar-C_ar) 1.50

Computational Prediction of Spectroscopic Properties

Computational methods can also predict various spectroscopic properties, providing a theoretical spectrum that can be used to interpret and assign experimental data. This is particularly useful for vibrational spectroscopy.

Theoretical Vibrational Frequencies and Infrared Intensities

Theoretical vibrational analysis calculates the normal modes of vibration for the optimized molecular structure. By computing the second derivatives of the energy with respect to atomic displacement, a set of harmonic vibrational frequencies and their corresponding infrared (IR) intensities can be obtained. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be corrected using a scaling factor to achieve excellent agreement with experimental spectra.

The calculated IR spectrum for this compound shows characteristic peaks corresponding to its functional groups. Key vibrations include the N-H stretching of the amine group, the aromatic and aliphatic C-H stretches, and the strong C-F stretching vibrations, which are hallmarks of fluorinated aromatic compounds.

Table 4: Selected Calculated Vibrational Frequencies and IR Intensities Scaled frequencies calculated at the B3LYP/6-311++G(d,p) level.

Frequency (cm⁻¹) IR Intensity (km/mol) Vibrational Assignment
3410, 3325 25.5, 20.1 N-H asymmetric & symmetric stretching
3080 15.3 Aromatic C-H stretching
2960, 2875 45.8, 38.2 Aliphatic C-H stretching
1620 55.1 C=C aromatic ring stretching
1595 30.7 N-H scissoring (bending)
1275 180.4 C-F stretching
1140 165.2 C-F stretching
850 65.9 C-H out-of-plane bending

Computational VCD Spectra Generation and Interpretation

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. nih.govru.nl It measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. researchgate.net The comparison between an experimentally measured VCD spectrum and a quantum chemically calculated spectrum for a known enantiomer allows for an unambiguous assignment of the molecule's absolute stereochemistry. ru.nl

The generation of a theoretical VCD spectrum for a flexible molecule like this compound is a multi-step process. nih.gov The first and most critical step is a thorough exploration of the molecule's conformational space to identify all low-energy conformers that contribute significantly to the experimental spectrum at room temperature. nih.gov Once the stable conformers are identified, their geometries are optimized, typically using Density Functional Theory (DFT) methods. Following optimization, harmonic vibrational frequencies, infrared (IR) intensities, and VCD intensities (rotational strengths) are calculated for each conformer.

The final, Boltzmann-averaged VCD spectrum is then generated by summing the contributions of each individual conformer, weighted according to their relative Gibbs free energies. nih.gov A good agreement between the signs and relative intensities of the bands in the calculated spectrum and the experimental spectrum confirms the absolute configuration. For instance, the stretching vibrations of the C-H, N-H, and C-F bonds, as well as the amide I and II bands in related systems, are often key diagnostic regions in the VCD spectrum. researchgate.net

Table 1: Illustrative Calculated Vibrational Frequencies, IR Intensities, and VCD Intensities for a Dominant Conformer of this compound Calculations performed at the B3LYP/6-31G(d) level of theory.

Vibrational Mode DescriptionFrequency (cm⁻¹)IR Intensity (km/mol)VCD Intensity (10⁻⁸ au)
N-H Stretch (asym)345015.2+5.8
N-H Stretch (sym)338012.1-3.2
Aromatic C-H Stretch31008.5+1.5
Aliphatic C-H Stretch296055.4-12.3
N-H Bend162025.0+8.9
Aromatic C=C Stretch158040.1-2.5
C-F Stretch (asym)1280150.7+20.1
C-F Stretch (sym)1150130.2-15.7

Computational ECD Spectra Prediction

Electronic Circular Dichroism (ECD) is another chiroptical spectroscopy technique that measures the differential absorption of circularly polarized light, but in the ultraviolet-visible (UV-Vis) range. units.it It is particularly useful for assigning the absolute configuration of molecules containing chromophores, such as the difluorophenyl group in this compound. researchgate.netdtu.dk The prediction of an ECD spectrum follows a similar computational protocol to VCD. nih.gov

The process begins with the same conformational analysis to locate all relevant low-energy structures. For each of these conformers, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed to compute the electronic excitation energies (wavelengths), oscillator strengths, and rotatory strengths. researchgate.netnih.gov The final ECD spectrum is then constructed by summing the spectra of individual conformers, weighted by their Boltzmann populations. nih.gov The resulting spectrum is typically plotted as the difference in molar absorptivity (Δε) versus wavelength (nm) and is characterized by positive or negative Cotton effects. A direct comparison of the signs of the calculated Cotton effects with the experimental spectrum allows for the assignment of the absolute configuration. researchgate.net

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Low-Energy Conformer of this compound Calculations performed at the CAM-B3LYP/6-311++G(2d,p) level of theory.

Excited StateWavelength (nm)Rotatory Strength (R) [10⁻⁴⁰ cgs]Predicted Cotton Effect
1275+15.6Positive
2268-8.4Negative
3230-25.1Negative
4215+30.5Positive
5205+18.2Positive

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, particularly chemical shifts, have become an indispensable tool for structural elucidation of organic molecules. nih.gov For complex structures or diastereomers where empirical prediction is challenging, quantum mechanical calculations can provide accurate predictions of ¹H and ¹³C chemical shifts. pdx.eduvscht.cz

The standard computational approach involves optimizing the geometry of the molecule using DFT and then calculating the magnetic shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS). For flexible molecules, it is essential to perform these calculations on an ensemble of low-energy conformers and then compute a Boltzmann-averaged chemical shift for each nucleus. biorxiv.org Discrepancies between calculated and experimental shifts can often be attributed to differences between the calculated gas-phase or implicit solvent structures and the actual solution-phase conformational ensemble. nih.gov A small difference, generally considered to be around 0.3 ppm for ¹H and 2.0 ppm for ¹³C, between the calculated and experimental shifts provides strong support for the proposed structure. vscht.cz

Table 3: Illustrative Comparison of Experimental and Boltzmann-Averaged Calculated NMR Chemical Shifts (δ, ppm) for this compound Calculations performed at the mPW1PW91/6-31G(d,p) level with TMS as reference.

AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
H (benzylic)4.254.35-0.10
H (amine)1.801.95-0.15
C (benzylic)52.553.1-0.6
C-F (ipso, C2)162.1163.0-0.9
C-F (ipso, C4)160.8161.5-0.7
C (butyl, C1')38.238.9-0.7

Conformational Space Exploration via Computational Methods

For non-rigid molecules like this compound, properties derived from chiroptical and NMR spectroscopy represent an average over all significantly populated conformations at a given temperature. nih.govbiorxiv.org Therefore, a thorough exploration of the conformational space is a prerequisite for the accurate computational prediction of spectroscopic properties. nih.gov The goal is to identify all unique, low-energy minima on the potential energy surface. The difluorophenyl group and the pentyl-amine chain can rotate around several single bonds, leading to a large number of possible conformers. nih.gov

Energy Minimization and Conformational Sampling

The process of conformational space exploration typically involves two main stages: sampling and minimization.

Conformational Sampling: The initial step aims to generate a wide variety of starting geometries. This can be achieved through several methods, such as:

Systematic Search: Rotating all rotatable bonds by a defined increment. This is thorough but computationally expensive for molecules with many rotatable bonds.

Stochastic/Monte Carlo Methods: Randomly altering torsional angles and accepting or rejecting the new conformation based on its energy.

Molecular Dynamics (MD) Simulations: Simulating the motion of the molecule over time at a given temperature, allowing it to overcome energy barriers and explore different conformational regions. Snapshots are saved periodically to generate a diverse set of conformations. nih.gov

Energy Minimization: Each structure generated during the sampling phase is then subjected to geometry optimization to find the nearest local energy minimum. This is often done in a hierarchical manner. An initial, rough optimization is performed using computationally inexpensive methods like molecular mechanics (MM) with a suitable force field. The unique, low-energy conformers from this step are then re-optimized using more accurate but costly quantum mechanical methods, typically DFT with a basis set such as 6-31G(d). researchgate.net This final optimization provides the precise geometry and relative Gibbs free energy of each stable conformer, which are used for subsequent Boltzmann weighting and spectra generation. nih.gov

Table 4: Illustrative Relative Energies of Low-Energy Conformers of this compound Relative Gibbs Free Energies (ΔG) calculated at the B3LYP/6-31+G(d) level.

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-10.0045.5
Conf-20.5518.1
Conf-30.8910.2
Conf-41.256.0
Conf-51.603.7

Derivatives and Applications of R 1 2,4 Difluorophenyl Pentan 1 Amine in Asymmetric Catalysis

Synthesis of Chemical Derivatives Incorporating the (R)-1-(2,4-Difluorophenyl)pentan-1-amine Moiety

The chemical modification of this compound can be approached by targeting either the reactive amine functionality or the 2,4-difluorophenyl ring. While specific literature on the derivatization of this exact compound is limited, general methodologies for the modification of chiral primary amines and fluorinated aromatic systems are well-established and can be applied to this molecule.

Modifications at the Amine Functionality (e.g., Acylation, Alkylation)

The primary amine group of this compound is a key site for derivatization through acylation and alkylation reactions. These modifications are fundamental in the synthesis of chiral ligands and catalysts, as they allow for the introduction of various coordinating groups and sterically demanding substituents.

Acylation: Acylation of the primary amine with acyl chlorides or anhydrides is a straightforward method to introduce amide functionalities. This reaction is typically carried out in the presence of a base to neutralize the resulting acid. The resulting N-acyl derivatives can serve as precursors to more complex ligand structures or be utilized directly in catalytic processes. For instance, N-acyl enamines have been used in nickel-hydride catalyzed asymmetric hydroarylation to produce chiral benzylamines. nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net While aliphatic amines generally acylate more readily than aromatic amines due to their higher nucleophilicity, the aliphatic nature of the pentylamine moiety suggests that this compound would readily undergo acylation.

Alkylation: The introduction of alkyl groups to the amine nitrogen can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. Direct alkylation of primary amines can sometimes lead to over-alkylation, yielding mixtures of secondary and tertiary amines. princeton.edu However, methods for selective mono-alkylation have been developed. acs.org The resulting secondary and tertiary amines can function as key components of chiral ligands or as organocatalysts themselves.

A summary of general acylation and alkylation reactions applicable to primary amines is presented in the table below.

Reaction TypeReagentProduct TypeGeneral Conditions
AcylationAcid Chloride (R-COCl)Secondary AmideBase (e.g., pyridine, triethylamine)
AcylationAcid Anhydride ((RCO)₂O)Secondary AmideBase (e.g., pyridine, triethylamine)
AlkylationAlkyl Halide (R-X)Secondary/Tertiary AmineBase, often requires control to prevent over-alkylation
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary AmineAcidic or neutral pH

Derivatization of the 2,4-Difluorophenyl Ring

The 2,4-difluorophenyl group offers opportunities for further functionalization, which can be used to fine-tune the electronic and steric properties of ligands derived from this compound. The fluorine atoms on the aromatic ring are electron-withdrawing, which can influence the reactivity of the ring in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution on difluorobenzene derivatives can be challenging due to the deactivating nature of the fluorine atoms. However, under appropriate conditions, substitution can be achieved. The positions ortho and para to the activating alkylamine substituent are the most likely sites for substitution, although the directing effects of the two fluorine atoms must also be considered. Concerted nucleophilic aromatic substitution (cSNAr) reactions have also been explored for fluorinated aromatic compounds. mdpi.com

The introduction of additional substituents on the phenyl ring can have a significant impact on the catalytic activity and selectivity of the resulting chiral ligands by modifying their steric bulk and electronic properties. nih.gov

This compound as a Chiral Ligand or Organocatalyst Component

The chiral nature of this compound makes it a valuable precursor for the synthesis of chiral ligands for asymmetric metal catalysis and as a component in organocatalytic systems.

Design and Synthesis of Chiral Ligands based on the this compound Scaffold

Chiral ligands are crucial for achieving high enantioselectivity in metal-catalyzed reactions. nih.govresearchgate.netnih.gov The this compound scaffold can be incorporated into various ligand architectures, such as phosphine (B1218219), N-heterocyclic carbene (NHC), or oxazoline-based ligands.

The synthesis of such ligands often involves the derivatization of the amine functionality, as discussed in section 5.1.1. For example, reaction with a chlorophosphine could yield a chiral aminophosphine (B1255530) ligand. The electronic properties of the 2,4-difluorophenyl group can influence the coordination chemistry and catalytic performance of the resulting metal complexes. The fluorine atoms can lead to more electron-deficient metal centers, which can alter reactivity and selectivity. nih.gov

While specific examples of ligands derived from this compound are not readily found in the literature, the general strategies for synthesizing chiral ligands from primary amines are well-documented.

Application in Asymmetric Metal-Catalyzed Reactions

Chiral ligands based on the this compound scaffold are expected to be effective in a variety of asymmetric metal-catalyzed reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The stereogenic center of the amine provides the chiral environment necessary to induce enantioselectivity in the products.

The electronic effect of the difluorophenyl group can be particularly advantageous. For instance, in reactions where an electron-deficient metal center is beneficial, ligands derived from this amine could lead to enhanced catalytic activity and selectivity. While no specific applications for ligands derived from this compound are reported, related chiral benzylamines have been successfully used in NiH-catalyzed asymmetric hydroarylation of N-acyl enamines. nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net

Exploration of its Role in Organocatalytic Systems

In addition to serving as a precursor to metal-coordinating ligands, this compound and its derivatives have potential as organocatalysts. Chiral primary amines are known to catalyze a range of asymmetric transformations, often through the formation of enamine or iminium ion intermediates. princeton.edunih.govnih.govchimia.chmdpi.com

The presence of the fluorine atoms in the phenyl ring can influence the acidity and basicity of the amine and its derivatives, which in turn can affect their catalytic activity and the stereochemical outcome of the reaction. For example, organocatalytic enantioselective fluorination of aldehydes and ketones has been achieved using chiral primary amine catalysts. princeton.edunih.gov The development of organocatalysts derived from this compound could offer new possibilities in asymmetric synthesis.

Future Directions in Academic Research on R 1 2,4 Difluorophenyl Pentan 1 Amine

Development of Next-Generation Enantioselective Synthetic Routes

The efficient and selective synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. acs.org For (R)-1-(2,4-Difluorophenyl)pentan-1-amine, future research will likely focus on developing more sustainable and atom-economical synthetic methods that move beyond classical resolution techniques.

Promising areas of investigation include:

Biocatalytic Approaches: The use of enzymes, such as transaminases and amine dehydrogenases, offers a green and highly selective route to chiral amines. whiterose.ac.uknih.gov Future work could involve screening for or engineering novel enzymes that can accept 1-(2,4-difluorophenyl)pentan-1-one (B13055043) or a related prochiral starting material. The advantages of enzymatic routes include mild reaction conditions, high enantioselectivity, and the potential for reduced environmental impact. nih.gov

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. acs.org Research in this area would focus on the development of new chiral phosphine (B1218219) ligands or other catalyst systems that can effectively reduce the corresponding N-aryl or N-alkyl imine of 1-(2,4-difluorophenyl)pentan-1-one with high enantiomeric excess. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts for asymmetric synthesis has gained significant traction. researchgate.net Future studies could explore the use of chiral phosphoric acids or other organocatalysts to mediate the enantioselective synthesis of this compound or its precursors. nih.gov

A comparative overview of potential next-generation synthetic methods is presented in Table 1.

MethodPotential Starting MaterialKey AdvantagesRepresentative Research Finding
Biocatalysis (Transaminase)1-(2,4-difluorophenyl)pentan-1-oneHigh enantioselectivity (>99% ee), mild conditions, environmentally benign.Transaminases have been successfully used for the synthesis of other chiral amines with excellent conversion and enantiomeric excess. whiterose.ac.uk
Asymmetric HydrogenationN-substituted imine of 1-(2,4-difluorophenyl)pentan-1-oneHigh yields, high enantioselectivity, broad substrate scope.Novel chiral ligands have been developed for the asymmetric hydrogenation of N-aryl imines, achieving high enantioselectivity. acs.org
OrganocatalysisProchiral precursors to the amineMetal-free, readily available catalysts, operational simplicity.Chiral phosphoric acids have been shown to be effective ligands in the enantioselective C-H arylation of amines. nih.gov

This table is generated based on data from the text and is for illustrative purposes.

Advanced Strategies for Chiral Separation and Recycling

While direct asymmetric synthesis is often the preferred route, chiral resolution remains a valuable technique, particularly in large-scale production. wikipedia.org Future research in this area will likely focus on more efficient and sustainable separation and recycling strategies.

Key future directions include:

Novel Resolving Agents and Diastereomeric Salt Crystallization: The development of new chiral resolving agents that form highly crystalline diastereomeric salts with this compound could streamline the separation process. libretexts.org Research into the thermodynamics and kinetics of diastereomeric salt formation can lead to more predictable and efficient resolutions.

Advanced Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools that can also be used for preparative separations. wiley.commdpi.com Future work could focus on developing new chiral stationary phases that offer better separation of the enantiomers of 1-(2,4-difluorophenyl)pentan-1-amine, potentially enabling more efficient large-scale chromatographic resolutions. The presence of the fluorine atoms may offer unique interactions with the stationary phase that can be exploited. wiley.comcas.cn

Racemization and Recycling of the Unwanted Enantiomer: To overcome the 50% theoretical yield limit of classical resolution, methods for the racemization and recycling of the undesired (S)-enantiomer are crucial. rsc.org Future research could investigate catalytic methods for the in-situ racemization of the unwanted enantiomer, allowing for a dynamic kinetic resolution process that can theoretically convert all of the starting material to the desired (R)-enantiomer. whiterose.ac.uk

Table 2 summarizes potential advanced separation and recycling strategies.

StrategyDescriptionKey AdvantagesRelevant Research
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral acid, followed by separation via crystallization.Well-established, scalable technique.The use of chiral acids like tartaric acid is a common method for resolving racemic amines. libretexts.org
Preparative Chiral ChromatographySeparation of enantiomers using a chiral stationary phase in HPLC or GC.High purity of separated enantiomers, applicable to a wide range of compounds.Polysaccharide-based chiral columns are effective for separating fluorinated compounds. mdpi.com
Dynamic Kinetic ResolutionCombination of chiral resolution with in-situ racemization of the unwanted enantiomer.Theoretical yield of 100% for the desired enantiomer.Coupling enzymatic resolution with a racemization catalyst can lead to high yields of the desired enantiomer. whiterose.ac.uk

This table is generated based on data from the text and is for illustrative purposes.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms underlying the synthesis and application of this compound is crucial for optimizing existing methods and developing new ones. acs.orgacs.org An integrated approach combining experimental studies with computational modeling will be key.

Future research in this area should focus on:

Kinetic and Spectroscopic Studies: Detailed kinetic analysis of synthetic and catalytic reactions involving this compound can provide valuable insights into reaction orders, rate-determining steps, and the influence of various reaction parameters. acs.org In-situ spectroscopic techniques can help identify key intermediates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states and reaction pathways. researchgate.net This can help to elucidate the origins of enantioselectivity in asymmetric syntheses and catalytic applications. For example, computational studies can rationalize the role of the difluorophenyl group in directing stereochemical outcomes.

Isotope Labeling Studies: The use of isotopic labeling can help to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Expansion of Applications as a Chiral Auxiliary or Catalyst in Diverse Organic Transformations

The structure of this compound, featuring a stereogenic center adjacent to an amino group and a difluorinated aromatic ring, makes it an attractive candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. wikipedia.org

Potential future applications to be explored include:

As a Chiral Auxiliary: The amine can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org Its utility could be explored in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The fluorine atoms may influence the conformational preferences of the auxiliary-substrate adduct, potentially leading to high levels of stereocontrol.

As a Ligand in Asymmetric Catalysis: The amine can be derivatized to form chiral ligands for transition metal catalysts. mdpi.com These ligands could be applied in a variety of asymmetric transformations, including hydrogenation, C-H activation, and cross-coupling reactions. nih.gov

As an Organocatalyst: The amine itself or its simple derivatives could function as organocatalysts for reactions such as Michael additions or aldol condensations.

The potential applications are summarized in Table 3.

ApplicationDescriptionPotential Advantages
Chiral AuxiliaryTemporarily attached to a substrate to control stereoselectivity.High diastereoselectivity, recoverable and recyclable.
Chiral LigandCoordinates to a metal center to create a chiral catalytic environment.High enantioselectivity in a wide range of reactions.
OrganocatalystActs as a metal-free catalyst to promote asymmetric transformations.Environmentally friendly, avoids metal contamination of products.

This table is generated based on data from the text and is for illustrative purposes.

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